molecular formula C14H11BrN4O B2986885 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide CAS No. 1396802-59-7

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide

Cat. No.: B2986885
CAS No.: 1396802-59-7
M. Wt: 331.173
InChI Key: IJUAKKRPJLBYOJ-UHFFFAOYSA-N
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Description

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, a pyrazolo[1,5-a]pyridine ring, and a nicotinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide typically involves multi-step reactions. One common approach is the condensation of 5-bromo-3-chloropyridine with pyrazole derivatives under basic conditions to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is unique due to its specific combination of a bromine atom, a pyrazolo[1,5-a]pyridine ring, and a nicotinamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-12-5-10(6-16-9-12)14(20)17-7-11-8-18-19-4-2-1-3-13(11)19/h1-6,8-9H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUAKKRPJLBYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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